N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide
Description
N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide: is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclopropyl group, a fluorophenyl group, and a piperidine ring, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-2-17(13-3-5-15(20)6-4-13)22-11-9-14(10-12-22)18(23)19(24)21-16-7-8-16/h3-6,14,16-18,23H,2,7-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHQIBZQXJLHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N2CCC(CC2)C(C(=O)NC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine ring. This can be achieved through the hydrogenation of pyridine or by using a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
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Introduction of the Fluorophenyl Group: : The next step involves the alkylation of the piperidine intermediate with 1-(4-fluorophenyl)propyl bromide under basic conditions to introduce the fluorophenyl group.
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Cyclopropyl Group Addition: : The cyclopropyl group is then introduced via a cyclopropanation reaction, typically using diazomethane or a similar reagent in the presence of a catalyst.
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Hydroxyacetamide Formation: : Finally, the hydroxyacetamide moiety is formed through the reaction of the intermediate with glyoxylic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group in the hydroxyacetamide, converting it to an alcohol.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
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Biological Research: : The compound is used in studies investigating the mechanisms of receptor binding and signal transduction pathways.
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Industrial Applications: : It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can result in various pharmacological effects, including analgesic and anti-inflammatory responses.
Comparison with Similar Compounds
N-cyclopropyl-2-[1-[1-(4-fluorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide can be compared with other compounds that have similar structural features or pharmacological activities:
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N-cyclopropyl-2-[1-[1-(4-chlorophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide: : Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may alter its pharmacological profile.
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N-cyclopropyl-2-[1-[1-(4-methylphenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide: : Contains a methylphenyl group, potentially affecting its receptor binding affinity and activity.
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N-cyclopropyl-2-[1-[1-(4-bromophenyl)propyl]piperidin-4-yl]-2-hydroxyacetamide: : The presence of a bromophenyl group can influence its chemical reactivity and biological effects.
These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorophenyl group, which can significantly impact its pharmacological properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
